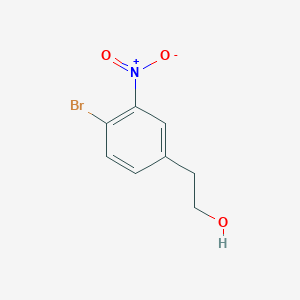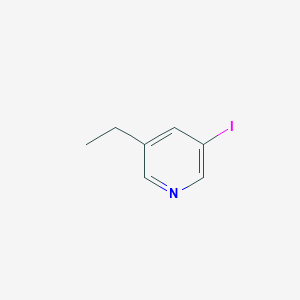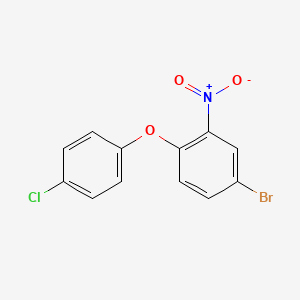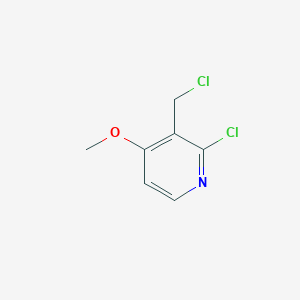![molecular formula C5H2ClN3S2 B13007111 7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol](/img/structure/B13007111.png)
7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol is a heterocyclic compound with the molecular formula C5H2ClN3S. It is a derivative of thiazole and pyrimidine, which are both important scaffolds in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazole with cyanogen chloride, followed by cyclization with thiourea under acidic conditions . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolo[5,4-d]pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with nucleic acids, affecting processes such as DNA replication and transcription .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[5,4-d]pyrimidine: Lacks the chlorine and thiol groups, making it less reactive.
5,7-Dichlorothiazolo[5,4-d]pyrimidine: Contains two chlorine atoms, which may enhance its reactivity.
Thiazolo[5,4-d]pyrimidin-7-ol: Contains a hydroxyl group instead of a thiol group, affecting its chemical properties.
Uniqueness
7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol is unique due to the presence of both chlorine and thiol groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H2ClN3S2 |
|---|---|
Peso molecular |
203.7 g/mol |
Nombre IUPAC |
7-chloro-1H-[1,3]thiazolo[5,4-d]pyrimidine-2-thione |
InChI |
InChI=1S/C5H2ClN3S2/c6-3-2-4(8-1-7-3)11-5(10)9-2/h1H,(H,9,10) |
Clave InChI |
HYTQJDBPWYRNTG-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(C(=N1)Cl)NC(=S)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


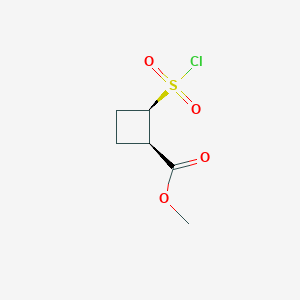
![8-Oxabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B13007034.png)

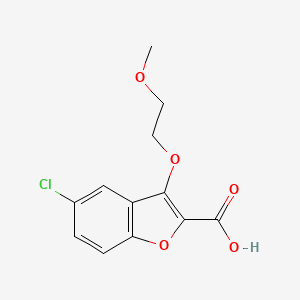
![2-(3-Chlorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13007067.png)
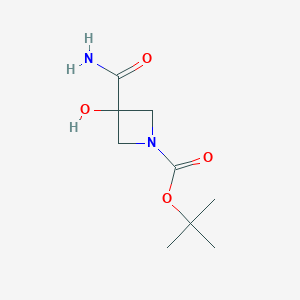
![Methyl[2-(oxolan-2-yl)ethyl]amine](/img/structure/B13007078.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13007079.png)
